molecular formula C15H18N4O4S2 B2480288 N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 850936-34-4

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2480288
CAS No.: 850936-34-4
M. Wt: 382.45
InChI Key: CCVZEWORUFLNIM-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, highlighting their versatile scaffold for further chemical modifications. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the compound's role in the development of antibacterial agents. The synthesis involved multiple steps, starting from benzenesulfonyl chloride to yield a series of compounds with moderate to significant antibacterial activity (Khalid et al., 2016).

Biological Activities

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, Bayrak et al. (2009) reported on the antimicrobial activity of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate activity against various pathogens. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Patel et al. (2013) synthesized a novel series of 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their biological activity. While no significant antitumor activity was observed, promising activity against Escherichia coli and antitubercular activity was noted, highlighting the compound's selective biological effects (Patel et al., 2013).

Cholinesterase Inhibition

Khalid et al. (2016) also studied the inhibition of butyrylcholinesterase by 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, identifying key amino acid residues involved in ligand stabilization within the enzyme's binding site. This research provides insights into the therapeutic potential of oxadiazole derivatives for treating diseases related to cholinesterase activity (Khalid et al., 2016).

Properties

IUPAC Name

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVZEWORUFLNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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